cefuroxime

Übersicht

Beschreibung

Cefuroxime is a second-generation cephalosporin antibiotic used to treat a variety of bacterial infections. It is effective against both Gram-positive and Gram-negative bacteria, making it a broad-spectrum antibiotic. This compound is commonly used to treat infections such as pneumonia, meningitis, otitis media, sepsis, urinary tract infections, and Lyme disease . It can be administered orally or via injection.

Wirkmechanismus

Biochemische Analyse

Biochemical Properties

Cefuroxime plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. Specifically, it interferes with the peptidoglycan synthesis of the bacterial wall by inhibiting the final transpeptidation needed for the cross-links . This interaction is bactericidal .

Cellular Effects

This compound has profound effects on various types of cells and cellular processes. It influences cell function by disrupting the bacterial cell wall synthesis, which leads to cell death

Molecular Mechanism

The molecular mechanism of action of this compound involves binding to penicillin-binding proteins (PBPs) located inside the bacterial cell wall . It inhibits the cross-linking of peptidoglycan chains necessary for bacterial cell wall strength and rigidity . This inhibition leads to cell lysis and death .

Temporal Effects in Laboratory Settings

Current studies focus on its potency and bioactivity against microorganisms .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. While specific threshold effects, toxic effects, or adverse effects at high doses are not mentioned in the available literature, it is generally well-tolerated .

Metabolic Pathways

This compound is involved in the metabolic pathway related to cell wall biosynthesis in bacteria .

Subcellular Localization

The subcellular localization of this compound is primarily at the bacterial cell wall, where it exerts its action . Any effects on its activity or function due to its localization are directly related to its mechanism of action .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Cefuroxime is synthesized through a multi-step process. One common method involves the esterification of this compound acid with 1-bromethylacetate in the presence of a catalyst such as dimethylformamide . The reaction conditions typically include controlled temperatures and specific pH levels to ensure optimal yield and purity.

Industrial Production Methods: In industrial settings, this compound axetil, a prodrug of this compound, is often produced to enhance its oral bioavailability. The production involves the use of nanosuspension techniques, such as antisolvent precipitation followed by ultrasonication . This method improves the solubility and bioavailability of the drug, making it more effective for oral administration.

Analyse Chemischer Reaktionen

Reaktionstypen: Cefuroxim unterliegt verschiedenen Arten von chemischen Reaktionen, darunter:

Hydrolyse: Die Estergruppe in Cefuroximaxetil wird hydrolysiert, um das aktive Cefuroxim zu erzeugen.

Oxidation und Reduktion: Diese Reaktionen können die funktionellen Gruppen im Molekül verändern, wodurch sich seine Aktivität und Stabilität beeinflussen.

Substitution: Verschiedene Substituenten können eingeführt werden, um die pharmakokinetischen Eigenschaften des Arzneimittels zu modifizieren.

Häufige Reagenzien und Bedingungen:

Hydrolyse: Umfasst typischerweise Wasser oder wässrige Lösungen unter sauren oder basischen Bedingungen.

Oxidation: Häufige Oxidationsmittel sind Wasserstoffperoxid und Kaliumpermanganat.

Reduktion: Reduktionsmittel wie Natriumborhydrid können verwendet werden.

Hauptprodukte: Das Hauptprodukt der Hydrolyse ist Cefuroxim, die aktive Form des Arzneimittels. Andere Reaktionen können je nach den spezifischen Bedingungen und verwendeten Reagenzien verschiedene Zwischenprodukte und Nebenprodukte erzeugen .

Wissenschaftliche Forschungsanwendungen

Cefuroxim hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung, darunter:

Chemie: Als Modellverbindung verwendet, um das Verhalten von Cephalosporinen und ihre Wechselwirkungen mit verschiedenen Reagenzien zu untersuchen.

Biologie: In Studien zu bakteriellen Resistenzmechanismen und der Entwicklung neuer Antibiotika eingesetzt.

Medizin: In klinischen Studien zur Bewertung der Wirksamkeit und Sicherheit bei der Behandlung verschiedener bakterieller Infektionen umfassend eingesetzt

5. Wirkmechanismus

Cefuroxim übt seine antibakterielle Wirkung aus, indem es die Synthese bakterieller Zellwände hemmt. Es bindet an spezifische Penicillin-bindende Proteine (PBPs), die sich in der bakteriellen Zellwand befinden, und hemmt den letzten Transpeptidations-Schritt der Peptidoglycansynthese. Diese Hemmung verhindert die Bildung von Quervernetzungen in der bakteriellen Zellwand, was zu einer Zelllyse und zum Zelltod führt .

Ähnliche Verbindungen:

Cefalexin: Ein weiteres Cephalosporin-Antibiotikum, jedoch ein Cephalosporin der ersten Generation mit einem schmaleren Wirkungsspektrum.

Amoxicillin: Ein Penicillin-Antibiotikum, das gegen eine ähnliche Bandbreite von Bakterien wirksam ist, aber einen anderen Wirkmechanismus hat.

Augmentin (Amoxicillin/Clavulanat): Ein Kombinationsantibiotikum, das einen Beta-Lactamase-Inhibitor enthält, um seine Wirksamkeit gegen resistente Bakterien zu verbessern

Einzigartigkeit von Cefuroxim: Cefuroxim ist unter den Cephalosporinen einzigartig, da es die Blut-Hirn-Schranke passieren kann, wodurch es bei der Behandlung von Infektionen des zentralen Nervensystems wie Meningitis wirksam ist . Darüber hinaus verleiht seine Resistenz gegen Beta-Lactamase-Enzyme im Vergleich zu einigen anderen Cephalosporinen ein breiteres Wirkungsspektrum .

Vergleich Mit ähnlichen Verbindungen

Cephalexin: Another cephalosporin antibiotic, but it is a first-generation cephalosporin with a narrower spectrum of activity.

Amoxicillin: A penicillin-type antibiotic that is effective against a similar range of bacteria but has a different mechanism of action.

Augmentin (Amoxicillin/Clavulanate): A combination antibiotic that includes a beta-lactamase inhibitor to enhance its efficacy against resistant bacteria

Uniqueness of Cefuroxime: this compound is unique among cephalosporins due to its ability to cross the blood-brain barrier, making it effective in treating central nervous system infections such as meningitis . Additionally, its resistance to beta-lactamase enzymes provides it with a broader spectrum of activity compared to some other cephalosporins .

Eigenschaften

IUPAC Name |

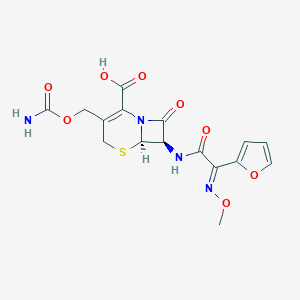

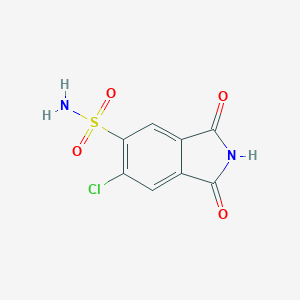

(6R,7R)-3-(carbamoyloxymethyl)-7-[[(2E)-2-(furan-2-yl)-2-methoxyiminoacetyl]amino]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16N4O8S/c1-26-19-9(8-3-2-4-27-8)12(21)18-10-13(22)20-11(15(23)24)7(5-28-16(17)25)6-29-14(10)20/h2-4,10,14H,5-6H2,1H3,(H2,17,25)(H,18,21)(H,23,24)/b19-9+/t10-,14-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JFPVXVDWJQMJEE-SWWZKJRFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CON=C(C1=CC=CO1)C(=O)NC2C3N(C2=O)C(=C(CS3)COC(=O)N)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CO/N=C(\C1=CC=CO1)/C(=O)N[C@H]2[C@@H]3N(C2=O)C(=C(CS3)COC(=O)N)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16N4O8S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

424.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

97232-97-8, 55268-75-2 | |

| Record name | trans-Cefuroxime | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0097232978 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Cefuroxime | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.054.127 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | TRANS-CEFUROXIME | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Z5PTJ86MTY | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does cefuroxime exert its antibacterial effect?

A: this compound, like other β-lactam antibiotics, acts by disrupting the synthesis of peptidoglycans [, ], which are essential components of bacterial cell walls. Specifically, this compound binds to penicillin-binding proteins (PBPs) involved in the final stages of peptidoglycan synthesis. This binding inhibits PBP enzymatic activity, leading to cell wall instability and ultimately bacterial cell death.

Q2: What is the molecular formula and weight of this compound?

A2: This information is not explicitly provided in the research papers you supplied. It would be best to refer to reputable chemical databases or resources for this level of detail.

Q3: Are there different crystalline forms of this compound axetil, and how do they impact its properties?

A: Yes, this compound axetil exists in both amorphous and crystalline forms. Research indicates that the crystalline form of this compound axetil can undergo transformation to the amorphous form or coexist with it under conditions of elevated temperature and humidity []. This transformation can significantly impact the drug's stability and compatibility with excipients in pharmaceutical formulations.

Q4: How does the crystalline form of this compound axetil affect its compatibility with excipients?

A: Studies reveal that the crystalline form of this compound axetil exhibits varying degradation kinetics and mechanisms when combined with different excipients []. For instance, while this compound axetil degrades following a first-order reaction model in the presence of excipients like magnesium stearate and croscarmellose sodium, it follows an autocatalytic model in the presence of mannitol under elevated humidity conditions. These differences underscore the importance of careful excipient selection during formulation development.

Q5: How is this compound administered, and how does this affect its bioavailability?

A: this compound can be administered intravenously or orally [, , ]. The oral formulation, this compound axetil, is a prodrug hydrolyzed in vivo to this compound. Studies have demonstrated that the bioavailability of this compound axetil is significantly enhanced when administered with milk or infant formula in children [].

Q6: Does this compound effectively penetrate different tissues and fluids?

A: this compound exhibits varying penetration into different tissues and fluids. While it reaches therapeutic levels in the gallbladder wall [], its penetration into the vitreous humor of inflamed rabbit eyes was found to be poor []. Interestingly, inflammation was observed to increase the clearance of intravitreally injected this compound in rabbit models []. Further research highlights the significantly lower concentration of this compound in the intervertebral disc compared to plasma, suggesting incomplete penetration into this site [].

Q7: Does obesity influence this compound pharmacokinetics during pregnancy?

A: Physiologically based pharmacokinetic (PBPK) modeling suggests that obese pregnant women may require dosage adjustments compared to lean pregnant women to achieve optimal this compound exposure in both plasma and adipose tissue []. This highlights the importance of considering physiological factors when determining appropriate dosing regimens.

Q8: What is the clinical efficacy of this compound in treating bacterial infections?

A: Numerous studies demonstrate the clinical efficacy of this compound in treating various bacterial infections, including respiratory tract infections, urinary tract infections, and skin and soft tissue infections [, , ].

Q9: Are there concerns regarding resistance to this compound?

A: Yes, like many antibiotics, the emergence of resistance to this compound is a concern. Studies indicate that efflux pumps, which bacteria use to expel harmful substances, contribute to this compound resistance in Escherichia coli []. This finding highlights the need for ongoing surveillance and strategies to combat antibiotic resistance.

Q10: What analytical methods are used to measure this compound concentrations?

A: Various analytical techniques are employed to measure this compound concentrations in different matrices. These include high-performance liquid chromatography (HPLC) [, ], microbiological assays [, ], and flow-injection chemiluminescence methods []. These methods allow researchers to study this compound pharmacokinetics and assess its penetration into various tissues and fluids.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(6R)-6,7-dihydro-5H-pyrrolo[1,2-a]imidazol-6-ol](/img/structure/B47506.png)

![2-[(6-Methyl-1,1-dioxo-4H-1lambda6,2,4-benzothiadiazin-3-yl)sulfanyl]acetic acid](/img/structure/B47517.png)